![molecular formula C9H18ClNO B13567276 {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Purity: High-purity reactants to minimize impurities
Reaction Time: Optimized to balance yield and efficiency
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a ketone or aldehyde
Reduction: Reduces the spirocyclic ring to form different derivatives
Substitution: Replaces the hydroxyl group with other functional groups
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Utilizes hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst
Substitution: Employs reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes
Reduction: Reduced spirocyclic derivatives
Substitution: Halogenated spirocyclic compounds.
Scientific Research Applications
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules
Biology: In studies involving enzyme inhibition and protein interactions
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Blocking the activity of enzymes involved in metabolic pathways
Receptor Modulation: Altering the signaling pathways by binding to receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- (7-azaspiro[3.5]nonan-2-yl)methanol hydrochloride
- 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
- 7-Azaspiro[3.5]nonane
Uniqueness
{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
7-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-7-8-6-10-5-4-9(8)2-1-3-9;/h8,10-11H,1-7H2;1H |
InChI Key |
YGLVVNBVRYAUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCNCC2CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




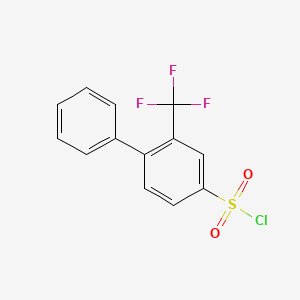
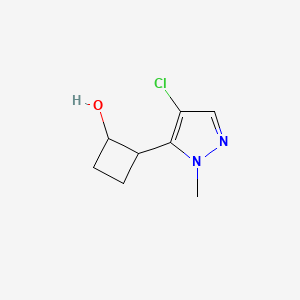
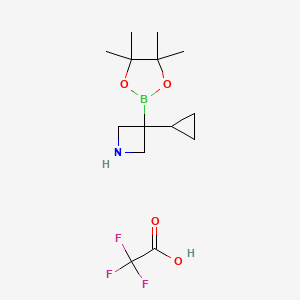
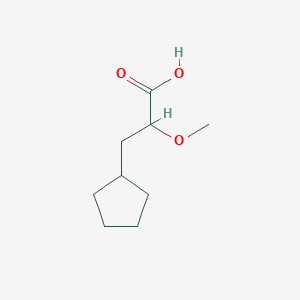
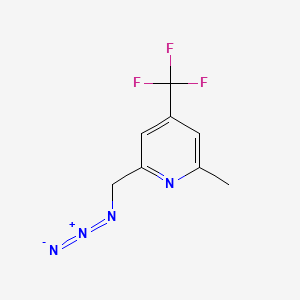
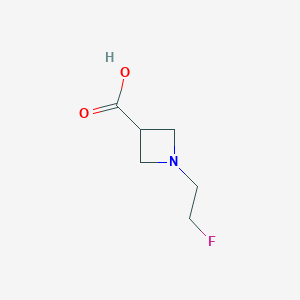
![N,N-dimethyl-4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminehydrochloride](/img/structure/B13567228.png)
![2-[3-(Trifluoromethoxy)phenyl]piperidine](/img/structure/B13567229.png)
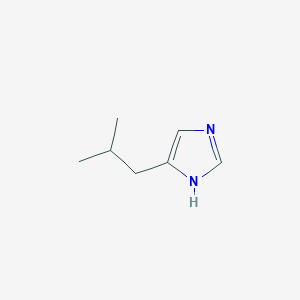

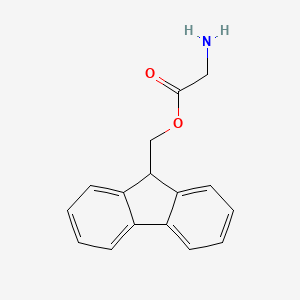
![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
